molecular formula C16H14O6 B584372 rac-Hesperetin-d3

rac-Hesperetin-d3

Cat. No.: B584372
M. Wt: 305.30 g/mol
InChI Key: AIONOLUJZLIMTK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Hesperetin-d3: is a deuterium-labeled form of rac-Hesperetin, which is a racemic mixture of the flavanones (S)-hesperetin and ®-hesperetin. Hesperetin is a natural flavanone found predominantly in citrus fruits like lemons and oranges. It is known for its broad-spectrum inhibitory activity against human UDP-glucuronosyltransferase (UGT) enzymes and its ability to induce apoptosis via the activation of p38 MAPK .

Mechanism of Action

Hesperetin, the racemate of rac-Hesperetin-d3, acts as a potent and broad-spectrum inhibitor against human UGT activity . It induces apoptosis via p38 MAPK activation . It also reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity .

Safety and Hazards

Rac-Hesperetin-d3 is for research use only and not for human or veterinary use . It may cause skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Hesperetin-d3 involves the incorporation of deuterium into the hesperetin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac-Hesperetin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

rac-Hesperetin-d3 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:

rac-Hesperetin-d3 stands out due to its enhanced stability and utility as an internal standard in analytical methods .

Properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONOLUJZLIMTK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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